molecular formula C9H18O4S2 B562354 2-Deoxy-D-arabino-hexose Propylene Dithioacetal CAS No. 91294-63-2

2-Deoxy-D-arabino-hexose Propylene Dithioacetal

Cat. No. B562354
CAS RN: 91294-63-2
M. Wt: 254.359
InChI Key: QEXXJUJGCKXSRZ-BHNWBGBOSA-N
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Description

2-Deoxy-D-arabino-hexose Propylene Dithioacetal is a biochemical used for proteomics research . It has a molecular weight of 254.37 and a molecular formula of C9H18O4S2 .


Molecular Structure Analysis

The molecule contains a total of 33 bonds, including 15 non-H bonds, 5 rotatable bonds, 1 six-membered ring, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 2 sulfides . The chemical formula can be written as C9H18O4S2 .


Physical And Chemical Properties Analysis

2-Deoxy-D-arabino-hexose Propylene Dithioacetal is a solid substance that is soluble in DMSO and Methanol . It should be stored at -20° C .

Scientific Research Applications

  • Synthesis Techniques : A general method for synthesizing 2-deoxyhexoses, including 2-Deoxy-D-arabino-hexose, is described, highlighting regio- and stereo-specific reduction processes (Wong & Gray, 1980).

  • Conversion Processes : Research on converting 2-amino-2-deoxy-D-glucose diethyl dithioacetal hydrochloride into 2-s-ethyl-2-thio-D-glucose reveals potential for biochemical transformations (Ashmawy et al., 1968).

  • Triacetalated Aldohexoses Synthesis : One study shows how 2-Deoxy-D-arabino-hexose can be treated to produce acyclic dimethyl and dibenzyl acetals, demonstrating potential in organic synthesis (Kiso et al., 1984).

  • Carbon-13 Labeling for Stability Testing : The synthesis of 2-Deoxy-D-arabino-[6-13C]hexose for testing the stability of its phosphate in brain tissue is an example of its application in biochemical studies (Walker et al., 1988).

  • Photodeoxygenation Synthesis : The synthesis of 2-Deoxy-3-O-methyl-D-arabino-hexose via photodeoxygenation highlights a novel approach to manipulating this compound (Dornhagen & Scharf, 1986).

  • Enzymatic Reactions and Specificity : A study on the substrate specificity of yeast hexokinase with various deoxyfluoro-D-glucopyranoses, including 2-deoxy-2,2-difluoro-D-arabino-hexose, provides insight into enzyme-substrate interactions (Bessell et al., 1972).

  • 2-Deoxy-Aldoses Derivatives and Reactions : The reaction of 2-Deoxy-D-arabino-hexose with alkaline hydrogen peroxide demonstrates its reactivity and potential for producing new compounds (Isbell et al., 1981).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Deoxy-D-arabino-hexose Propylene Dithioacetal are currently unknown . Identifying these pathways can provide insights into the downstream effects of the compound and its potential impacts on cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

properties

IUPAC Name

(2R,3S,4R)-5-(1,3-dithian-2-yl)pentane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4S2/c10-5-7(12)9(13)6(11)4-8-14-2-1-3-15-8/h6-13H,1-5H2/t6-,7-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXXJUJGCKXSRZ-BHNWBGBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)CC(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(SC1)C[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652536
Record name (2R,3S,4R)-5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91294-63-2
Record name (2R,3S,4R)-5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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